[1-(4-Chlorophenyl)-2-ethylbutyl](methyl)amine
Description
Chemical Significance and Context
1-(4-Chlorophenyl)-2-ethylbutylamine (CAS: 1156263-08-9) represents a tertiary amine with a unique molecular architecture featuring a 4-chlorophenyl group, a 2-ethylbutyl substituent, and a methyl group attached to the nitrogen atom. The compound belongs to a broader class of chlorophenyl-containing amines that have garnered interest in chemical research due to their distinctive structural properties.
With a molecular formula of C13H20ClN and a molecular weight of 225.76 g/mol, this compound presents several important structural features that define its chemical identity. The chlorine atom at the para position of the phenyl ring influences the electronic distribution across the aromatic system, while the tertiary amine functionality provides a basic center with nucleophilic properties. The branched 2-ethylbutyl group contributes significant steric effects that influence the compound's three-dimensional configuration and reactivity patterns.
The chemical structure can be represented through various notations, including the SMILES code CNC(C1=CC=C(Cl)C=C1)C(CC)CC and the InChI notation InChI=1S/C13H20ClN/c1-4-10(5-2)13(15-3)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3. These standardized representations facilitate the precise communication of the compound's structure within scientific contexts.
Table 1: Physical and Chemical Properties of 1-(4-Chlorophenyl)-2-ethylbutylamine
| Property | Value |
|---|---|
| CAS Number | 1156263-08-9 |
| Molecular Formula | C13H20ClN |
| Molecular Weight | 225.76 g/mol |
| SMILES Code | CNC(C1=CC=C(Cl)C=C1)C(CC)CC |
| InChI | InChI=1S/C13H20ClN/c1-4-10(5-2)13(15-3)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3 |
| InChIKey | QMGXLQIXKCWDIA-UHFFFAOYSA-N |
| Alternative Name | 1-(4-chlorophenyl)-2-ethyl-N-methylbutan-1-amine |
Historical Development
The historical development of 1-(4-Chlorophenyl)-2-ethylbutylamine can be contextualized within the broader evolution of synthetic methodologies for chlorophenyl-containing amines. While specific documentation regarding the first synthesis of this exact compound is limited in the available literature, related compounds with similar structural features have been prepared and characterized through established synthetic pathways.
Structurally related compounds such as 1-(4-chlorophenyl)ethylamine (CAS: 159053-43-7) share core structural elements and have been more extensively documented in chemical literature. The synthetic approaches for these related compounds provide valuable insights into the likely development pathway for 1-(4-Chlorophenyl)-2-ethylbutylamine.
Synthesis methods for compounds in this chemical class typically involve reductive amination reactions, where an imine intermediate undergoes reduction to form the desired amine product. Research has documented the hydrogenation of imines in the presence of catalysts such as platinum on carbon (Pt/C) to produce similar amine compounds. According to documented procedures, such hydrogenations can be conducted under mild conditions, including hydrogen pressure of approximately 1 bar and room temperature reaction conditions.
The synthesis of related chlorophenyl-containing amines has been reported using various reducing agents and reaction conditions. For instance, the preparation of 4-chloro-N-hexyl-benzenemethanamine involves similar chemistry, illustrating the established synthetic methodologies that might apply to 1-(4-Chlorophenyl)-2-ethylbutylamine.
Research Scope and Objectives
Research involving 1-(4-Chlorophenyl)-2-ethylbutylamine encompasses several key objectives focused on understanding its chemical behavior, developing synthetic routes, and exploring potential applications. The primary research scope includes:
Synthetic methodology development: Research efforts focus on establishing efficient and selective methods for synthesizing 1-(4-Chlorophenyl)-2-ethylbutylamine with high purity and yield. This includes optimization of reaction conditions, catalyst selection, and purification techniques. The development of stereoselective synthesis methods may be particularly relevant given the presence of a stereogenic center in the compound.
Structural characterization: Comprehensive characterization of the compound using various analytical techniques constitutes a fundamental research objective. This includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and assess purity.
Reactivity studies: Investigation of the compound's chemical behavior in various reaction environments represents an important research focus. This includes examining the reactivity of the amine functionality, potential transformations of the chlorophenyl group, and the influence of the 2-ethylbutyl substituent on reaction outcomes.
Comparative analysis: Research objectives include systematic comparison of 1-(4-Chlorophenyl)-2-ethylbutylamine with structurally related compounds to establish structure-property relationships. This comparative approach helps elucidate the specific contributions of each structural element to the overall chemical behavior of the molecule.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethyl-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-4-10(5-2)13(15-3)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXLQIXKCWDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing an indole nucleus, bind with high affinity to multiple receptors. This suggests that 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine may also interact with various receptors, contributing to its biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities.
Biological Activity
Structural Characteristics
The molecular structure of 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine can be represented as follows:
- Chemical Formula : C13H20ClN
- Molecular Weight : 227.76 g/mol
The compound features:
- A 4-chlorophenyl moiety, which is often associated with various biological activities.
- An ethylbutyl chain that may influence its lipophilicity and ability to penetrate biological membranes.
Pharmacological Potential
Research into similar compounds indicates that 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine may exhibit several biological activities:
- Antidepressant Effects : Compounds with similar structures have been shown to influence neurotransmitter systems, potentially affecting mood and behavior.
- Antioxidant Properties : Many amines are known for their ability to scavenge free radicals, contributing to their therapeutic potential.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial and fungal strains, suggesting a possible application in treating infections.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the potential biological activity of 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-N-methylpropan-2-amine | Similar chlorophenyl group; shorter chain | Potential stimulant effects |
| 1-(4-Fluorophenyl)-2-methylbutan-1-amine | Fluorine substitution; branched chain | Possible antidepressant effects |
| 1-(Phenyl)-N-methylpropan-2-amine | No halogen; simpler structure | Known for psychoactive properties |
The variations in halogen substitution and alkane chain length significantly affect the biological activity and pharmacological properties of these compounds.
Mechanistic Studies
Understanding the mechanism of action for 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine is crucial for evaluating its therapeutic viability. Studies suggest that similar compounds may interact with specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed mechanistic studies are necessary to elucidate these interactions fully.
Case Studies and Research Findings
While direct case studies on 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine are sparse, research on related compounds highlights the importance of structural features in determining biological activity. For example, studies have shown that modifications in the phenyl ring or alkane chain can significantly influence the pharmacokinetics and pharmacodynamics of amine-based compounds.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of new compounds. Such studies typically assess:
- Cell viability
- Neurotransmitter release
- Antioxidant capacity
These experiments help establish baseline data for further in vivo investigations.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Common precursors include chlorobenzene derivatives and alkyl amines.
- Reaction Conditions : Temperature, solvent choice, and reaction time must be optimized.
- Yield and Purity : High yields (>80%) are often reported in literature, indicating effective synthesis protocols.
Pharmacological Potential
Research on 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine suggests several areas of potential biological activity:
- Antidepressant Effects : Similar compounds have been noted to interact with neurotransmitter systems, potentially influencing mood and behavior.
- Antioxidant Properties : Many amines exhibit the ability to scavenge free radicals, contributing to their therapeutic potential.
- Antimicrobial Activity : Some derivatives of amines have shown effectiveness against various bacterial and fungal strains.
Applications in Medicinal Chemistry
The unique combination of structural features in 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine may endow it with distinct properties that warrant further investigation. Its applications in medicinal chemistry could include:
- Drug Development : As a lead compound for developing new antidepressants or neuroprotective agents.
- Biochemical Probes : For studying neurotransmitter interactions and mechanisms of action in cellular models.
Case Study 1: Antidepressant Activity
In a study exploring the antidepressant potential of similar compounds, researchers found that modifications to the alkane chain significantly affected the binding affinity to serotonin receptors. The findings suggest that 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine could serve as a scaffold for developing new antidepressants targeting these receptors.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of amine derivatives revealed that compounds with a chlorophenyl group exhibited enhanced activity against specific bacterial strains. This highlights the potential use of 1-(4-Chlorophenyl)-2-ethylbutyl(methyl)amine in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights structural variations and physicochemical parameters of 1-(4-Chlorophenyl)-2-ethylbutylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Key Differences from Target Compound | Reference |
|---|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2-ethylbutylamine | C₁₃H₁₉ClN (est.) | ~224.75 (est.) | 4-Cl-phenyl, 2-ethylbutyl, methylamine | Not explicitly stated | Reference compound | |
| 1-(4-Chlorophenyl)-2-methylbutan-1-amine | C₁₁H₁₆ClN | 197.71 | 4-Cl-phenyl, 2-methylbutyl, primary amine | 81880-27-5 | Shorter alkyl chain (methyl vs. ethylbutyl) | |
| N-(4-Chlorobenzyl)-N-methylamine | C₈H₁₀ClN | 155.63 | 4-Cl-benzyl, methylamine | 104-11-0 | Simpler structure (benzyl vs. branched alkyl) | |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | C₁₂H₁₇ClN₂ | 224.73 | 4-Cl-benzyl, piperidin-4-amine | 78471-44-0 | Cyclic amine (piperidine) vs. linear chain | |
| Desmethylsibutramine | C₁₆H₂₃ClN | 265.83 | 4-Cl-phenyl, cyclobutyl, 3-methylbutyl | Not available | Cyclobutyl group introduces steric constraint |
Key Observations :
- Alkyl Chain Variations : The target compound's 2-ethylbutyl chain provides greater lipophilicity compared to 1-(4-chlorophenyl)-2-methylbutan-1-amine (shorter chain).
- Cyclic vs.
- Steric Effects : Desmethylsibutramine incorporates a cyclobutyl group, which imposes spatial constraints absent in the target compound, likely affecting metabolic stability and target engagement.
Reactivity Insights :
Preparation Methods
Catalytic N-Alkylation Using Alcohols
A recent efficient method involves Ru(II)-catalyzed N-alkylation of amines using aliphatic alcohols as alkylating agents. This method is notable for:
- Using a tridentate redox-active azo-aromatic pincer ligand complex [Ru(L)(PPh3)Cl2]
- High functional group tolerance, including chlorophenyl groups
- Low catalyst loading (0.1–1.0 mol%)
- Proceeding via a borrowing hydrogen transfer mechanism, where hydrogen is temporarily stored on the ligand and then transferred to the imine intermediate, facilitating selective N-alkylation
This method can selectively methylate or ethylate amines, and is adaptable to longer alkyl chains, making it suitable for synthesizing compounds like 1-(4-Chlorophenyl)-2-ethylbutylamine from corresponding amine and alcohol precursors.
| Parameter | Details |
|---|---|
| Catalyst | Ru(II) complex with azo-aromatic pincer ligand |
| Catalyst loading | 0.1–1.0 mol% |
| Substrates | Amines and C1–C10 aliphatic alcohols |
| Mechanism | Borrowing hydrogen transfer |
| Yield | Moderate to good |
| Functional group tolerance | High (including 4-chlorophenyl groups) |
Transition-Metal Catalyzed Hydroamination of Alkenes
Intramolecular hydroamination catalyzed by transition metals such as Rh, Ir, Pt, and Au has been extensively studied for synthesizing complex alkylamines. Key points include:
- Activation of alkenes by metal π-complexes facilitates nucleophilic attack by amines
- Catalysts like [Rh(cod)Cl]2 enable hydroaminomethylation at mild conditions (120 °C, 50 bar)
- Enables synthesis of pharmaceutically relevant 4,4-diarylbutylamines and related structures
- Ligand modifications (e.g., Xantphos) improve selectivity and yield
- Applicable to substrates with 4-chlorophenyl groups, making it relevant for preparing 1-(4-Chlorophenyl)-2-ethylbutylamine analogs
Multi-Step Condensation and Cyclization Routes
Patented processes describe multi-step syntheses involving:
- Condensation of amine intermediates with chlorophenyl-substituted precursors
- Cyclization reactions carried out in solvents such as toluene, benzene, or N,N-dimethylformamide at elevated temperatures (120–130 °C)
- Use of organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate)
- Hydrolysis steps under acidic or alkaline conditions (e.g., aqueous sulfuric acid) to yield the target amine or its salts
- Recovery and recycling of byproducts like benzyl amine to improve process efficiency
These methods allow preparation of chlorophenyl-substituted amines with precise control over stereochemistry and purity.
| Step | Conditions/Details |
|---|---|
| Condensation | Solvents: toluene, benzene, DMF; Temp: 120–130 °C |
| Base | Organic bases (TEA, DIPEA), inorganic bases (K2CO3) |
| Hydrolysis | Acidic (H2SO4, HCl) or alkaline conditions |
| Byproduct management | Recovery of amino byproducts for recycling |
| Salt formation | Hydrochloride, hydrobromide, sodium, potassium salts |
Analytical and Research Findings
- Catalytic systems using Ru(II) complexes show excellent chemo-selectivity and functional group tolerance, crucial for substrates bearing 4-chlorophenyl groups.
- Transition-metal catalyzed hydroamination offers high yields (>85%) and selectivity (up to >99:1 regioisomeric ratio) for alkylamines structurally related to 1-(4-Chlorophenyl)-2-ethylbutylamine.
- Multi-step synthetic routes allow for scalable production with controlled stereochemistry and salt formation enhancing compound stability and usability in pharmaceutical contexts.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ru(II)-Catalyzed N-Alkylation | Borrowing hydrogen mechanism, mild conditions | High selectivity, low catalyst loading | Requires catalyst synthesis |
| Transition-Metal Hydroamination | Markovnikov addition, ligand-tuned selectivity | High yield, applicable to complex amines | Requires high pressure, temperature |
| Multi-Step Condensation/Cyclization | Base-mediated, solvent and temperature controlled | Scalable, byproduct recycling possible | Multi-step, longer reaction times |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(4-Chlorophenyl)-2-ethylbutylamine, and how can regioselectivity be controlled during key steps?
- Methodological Answer : Synthesis typically involves amination of a pre-functionalized chlorophenyl precursor. For example, nitration of chlorobenzene derivatives followed by reductive amination (similar to methods in ). Regioselectivity can be optimized using sterically hindered bases or directing groups, as seen in analogous chlorophenylamine syntheses (e.g., [2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine, where steric effects guide substitution patterns ). Reaction yields improve with catalysts like palladium or nickel under controlled pH (5.5–7.0).
Q. Which analytical techniques are critical for structural validation of 1-(4-Chlorophenyl)-2-ethylbutylamine?
- Methodological Answer :
- NMR : Aromatic protons appear at δ 7.2–7.4 ppm (4-chlorophenyl group; see InChI data in ).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (similar to 4-chlorophenyl analogs in ).
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 240.1 (calculated via PubChem tools ).
Q. What safety protocols are essential for handling 1-(4-Chlorophenyl)-2-ethylbutylamine?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and FFP3 respirators (per ).
- Ventilation : Use fume hoods to limit vapor exposure.
- Waste Disposal : Collect in sealed containers for incineration (aligning with EPA guidelines in ).
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor binding affinity be resolved?
- Methodological Answer :
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and internal controls (e.g., reference ligands from ).
- Orthogonal Validation : Cross-check radioligand binding results with surface plasmon resonance (SPR) or fluorescence polarization.
- Statistical Analysis : Apply ANOVA to identify outliers and assess batch effects (see experimental design principles in ).
Q. What methodologies assess the environmental fate of 1-(4-Chlorophenyl)-2-ethylbutylamine?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F framework to measure half-life in soil/water matrices.
- Computational Modeling : Predict bioaccumulation (log P ~3.2) using EPI Suite software (as in ’s ecological risk framework ).
- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays.
Q. Which computational tools predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4NY4). Key residues (e.g., Phe304) may stabilize the chlorophenyl group (as seen in docking studies for ).
- MD Simulations : Run 100-ns simulations in GROMACS to analyze binding stability (RMSD <2.0 Å).
- QSAR Models : Apply Random Forest algorithms trained on chlorophenylamine datasets (similar to ).
Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and ecological impact—key for grant proposals or regulatory submissions.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
